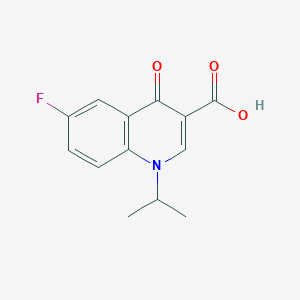

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone antibiotic that has been widely used in scientific research. It is a synthetic compound that exhibits potent antibacterial activity against a broad range of Gram-negative and Gram-positive bacteria.

Wissenschaftliche Forschungsanwendungen

Photochemical Properties

Research by Mella, Fasani, and Albini (2001) investigated the photochemistry of a similar compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, in aqueous solutions. They found that this compound undergoes a low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation in H2O. They also noted that the compound is more photostable under acidic conditions, retaining the F-atom while degrading the piperazine group (Mella, Fasani, & Albini, 2001).

Antimicrobial Studies

Patel and Patel (2010) synthesized and studied the antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, derived from a similar fluoroquinoline structure. Their research focused on the synthesis of compounds with potential antibacterial activities (Patel & Patel, 2010).

Synthesis and Structural Studies

Zahra et al. (2007) reported on the synthesis of certain ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates, which involved chemical reduction and nucleophilic addition reactions of a compound structurally similar to 6-fluoroquinoline. These reactions led to the production of compounds with specific structural characteristics, as confirmed by analytical and spectral data (Zahra et al., 2007).

Novel Synthesis Methods

Mochulskaya et al. (2002) developed a one-step procedure for synthesizing new 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines. This synthesis method is based on 1,3-dipolar cycloaddition reactions, generating compounds with potential pharmacological applications (Mochulskaya, Sidorova, & Charushin, 2002).

Fluorescence Applications

Hirano et al. (2004) discovered a novel fluorophore, 6-methoxy-4-quinolone, derived from a similar quinoline structure. This compound exhibited strong fluorescence in a wide pH range and was shown to be highly stable against light and heat, making it suitable for biomedical analysis (Hirano et al., 2004).

Structural Identification

Xia, Chen, and Yu (2013) isolated and identified a structurally similar compound, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, as a regioisomer of besifloxacin. The chemical structure was established using various spectral methods (Xia, Chen, & Yu, 2013).

Eigenschaften

IUPAC Name |

6-fluoro-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGLTOQMXYPAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2604844.png)

![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)

![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)